molecular formula C21H21ClN4O B2873226 N-(2-CHLORO-4-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE CAS No. 1251569-25-1

N-(2-CHLORO-4-METHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Cat. No.: B2873226
CAS No.: 1251569-25-1
M. Wt: 380.88
InChI Key: QAAIFQWIMQJXTD-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylphenylamine and 7-methyl-1,8-naphthyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chloro-4-methylphenylamine and 7-methyl-1,8-naphthyridine.

    Cyclization: The intermediate undergoes cyclization to form the core naphthyridine structure.

    Pyrrolidine Introduction: The pyrrolidine moiety is introduced through a carbonylation reaction, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved include inhibition of specific enzymes or receptors, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
  • N-(4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Uniqueness

N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(2-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-13-5-8-18(17(22)11-13)25-19-15-7-6-14(2)24-20(15)23-12-16(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAIFQWIMQJXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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